4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
Description
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFJIMDQZULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for antitubercular activity. Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their antitubercular activity.
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their antitubercular activity, suggesting that they may affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown antitubercular activity, suggesting that this compound may also have potential antitubercular effects.
Biological Activity
4-(3,4-Dimethoxyphenyl)pyrimidine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and data.
Chemical Structure and Properties
The compound features a pyrimidine ring with a thione functional group and a dimethoxyphenyl substituent. This structure is crucial for its biological activity, as variations in substituents can significantly influence pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit notable anti-inflammatory properties. In a study evaluating various pyrimidine derivatives, the compound demonstrated an anti-inflammatory activity ranging from 49.5% to 70.7% compared to the standard drug ibuprofen, which showed 86.4% inhibition at the same dosage .
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | % Inhibition | Remarks |
|---|---|---|
| Ibuprofen | 86.4 | Standard drug |
| Compound A (this compound) | 70.7 | Maximum inhibition observed |
| Compound B | 68.7 | Slightly lower activity |
| Compound C | 49.5 | Minimum activity |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown promising antiproliferative effects against several cancer cell lines, including lung (A549), colon (HT-29), and ovarian (NCI/ADR-RES) cells. The compound exhibited significant activity with IC50 values indicating effective growth inhibition at low concentrations .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| A549 | 7.1 | Lung |
| HT-29 | 1.4 | Colon |
| NCI/ADR-RES | 3.1 | Ovarian |
In vitro studies have highlighted that compounds with similar structures to this compound often exhibit enhanced antitumor activity due to the presence of nitrogen heterocycles and sulfur atoms .
3. Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been documented extensively. Compounds containing the pyrimidine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The presence of specific substituents on the phenyl ring significantly influences their antimicrobial efficacy.
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Bacillus subtilis | Significant |
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds related to this compound:
- A study on a series of pyrimidine derivatives revealed that those with p-chloro and dimethoxy substituents consistently exhibited higher inhibition percentages against cancer cell lines compared to other derivatives .
- Another investigation focused on the synthesis and evaluation of thiazole-pyrimidine compounds for their anticancer properties, demonstrating that structural modifications could enhance biological activities significantly .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the antiproliferative effects of pyrimidine derivatives, including 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione, against various cancer cell lines. This compound has been shown to target critical pathways involved in tumor growth and angiogenesis:
- Mechanism of Action : The compound is believed to inhibit key receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which play significant roles in cancer cell proliferation and vascularization .
- Case Studies : In vitro studies revealed that derivatives of pyrimidine compounds exhibit cytotoxicity against leukemia, breast, and colon cancer cell lines. For instance, modifications to the 2-thiopyrimidine structure have resulted in enhanced lipophilicity and increased efficacy in crossing cellular membranes, thereby improving their anticancer potential .
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. The thione form of pyrimidines has shown promising results against various bacterial strains:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways within the microorganisms .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods:
- Biginelli Reaction : This one-pot three-component reaction involving aldehydes, urea/thiourea, and β-dicarbonyl compounds is a widely used method for synthesizing pyrimidine derivatives. The reaction conditions can be optimized to increase yield and purity .
- Catalytic Methods : Recent advancements involve using nanocatalysts to enhance the efficiency of the synthesis process while maintaining environmentally friendly practices .
Applications in Drug Development
The unique structure of this compound positions it as a valuable candidate in drug development:
- Cancer Therapeutics : Its ability to inhibit tumor growth makes it a potential lead compound for developing new anticancer agents.
- Antiviral Applications : Similar compounds have been noted for their effectiveness against viral infections, suggesting potential applications in antiviral drug development .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., OCH₃) increase solubility and influence hydrogen bonding. For example, 2,4-dimethoxy substitution (3g) lowers melting points compared to chlorinated analogs (2e) .
- Spectral Trends : IR spectra consistently show NH stretches (~3150–3200 cm⁻¹) and C=S vibrations (~1160–1220 cm⁻¹) .
Tyrosinase and RNR Inhibition
- Compound 4 () exhibits seven-fold higher tyrosinase inhibition (IC₅₀ = 1.97 µM) compared to known inhibitors, attributed to its acetophenone moiety and hydrogen-bonding interactions .
Corrosion Inhibition
Pyrimidine-2-thiones with aryl substituents (e.g., PTMO : 4-(4-methoxyphenyl)-6-phenyl-...) inhibit mild steel corrosion in acidic environments via Langmuir adsorption (efficiency: PTMO > PTM > PTH) . Methoxy groups enhance electron density, improving adsorption on metal surfaces .
Computational Insights
- DFT Studies : The HOMO-LUMO gap of compound 4 () correlates with high reactivity (softness = 2.48), favoring charge transfer in enzyme interactions .
- Molecular Docking : The 3,4-dimethoxyphenyl group in hypothetical analogs may mimic the binding pose of compound 4 in tyrosinase, forming π-π stacking with His263 and hydrogen bonds with Asn260 .
Preparation Methods
Synthesis via 5-Cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil Intermediate
Overview:
A prominent synthetic route starts with the preparation of 5-cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil, which is then converted into the target compound through chlorination and nucleophilic substitution steps.
Step 1: Formation of 5-cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil
This intermediate is synthesized by reacting ethyl cyanoacetate with thiourea and 3,4-dimethoxybenzaldehyde under appropriate conditions. The process involves condensation and cyclization reactions that yield the thiouracil core with the 3,4-dimethoxyphenyl substituent at the 6-position.Step 2: Chlorination to form 4-chloropyrimidine-2-thione derivative
The intermediate is treated with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), which chlorinate the pyrimidine ring at the 4-position, generating a reactive 4-chloropyrimidine-2-thione species.Step 3: Nucleophilic substitution at the 4-position
The 4-chloropyrimidine-2-thione intermediate undergoes substitution reactions with various nucleophiles, such as sulfa drugs, p-aminoacetophenone, or benzocaine, to yield substituted 4-amino derivatives. For the preparation of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione specifically, nucleophilic substitution with appropriate amines or related nucleophiles is employed.
Reaction Scheme Summary:
| Step | Reactants/Conditions | Product/Intermediate |
|---|---|---|
| 1 | Ethyl cyanoacetate + Thiourea + 3,4-dimethoxybenzaldehyde | 5-cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil |
| 2 | POCl3 / PCl5 | 4-chloropyrimidine-2-thione derivative |
| 3 | Nucleophilic substitution (e.g., amines) | This compound |
This method is well-documented and provides a versatile platform for further derivatization of the pyrimidine-2-thione core.
Biginelli-Type Three-Component Condensation Approach
Overview:
An alternative and efficient synthetic strategy involves the Biginelli reaction, a one-pot condensation of an aldehyde, a 1,3-dicarbonyl compound, and thiourea, catalyzed by natural or heterogeneous catalysts.
-
- 3,4-Dimethoxybenzaldehyde (aromatic aldehyde)
- 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or derivatives)
- Thiourea
Catalysts:
Natural catalysts such as granite or quartz, or heterogeneous catalysts like KAl(SO4)2·12H2O supported on silica gel, have been successfully employed to promote the reaction under mild conditions.Reaction Conditions:
Typically conducted under reflux or solvent-free conditions, sometimes assisted by microwave irradiation or ultrasound to enhance yield and reduce reaction time.Mechanism:
The reaction proceeds via initial condensation of the aldehyde with the 1,3-dicarbonyl compound to form an intermediate, which then reacts with thiourea to cyclize into the dihydropyrimidine-2-thione structure.Outcome:
The product is a 3,4-dihydropyrimidin-2(1H)-thione derivative bearing the 3,4-dimethoxyphenyl substituent at the 4-position.
- One-pot synthesis reduces purification steps.
- Use of natural or reusable catalysts aligns with green chemistry principles.
- Moderate to good yields with antimicrobial activity reported for some derivatives.
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Aldehyde | 3,4-Dimethoxybenzaldehyde | 1 equiv |
| 1,3-Dicarbonyl compound | Ethyl acetoacetate or similar | 1 equiv |
| Thiourea | 1 equiv | |
| Catalyst | Granite/quartz or KAl(SO4)2·12H2O on silica | 5-10 mol% |
| Temperature | Reflux or microwave-assisted (80-120 °C) | Reaction time 1-4 hours |
| Solvent | Ethanol or solvent-free | |
| Yield | 60-85% | Purified by recrystallization |
This approach is widely cited for synthesizing pyrimidine-2-thione derivatives with various substitutions, including 3,4-dimethoxyphenyl groups.
Condensation of Chalcones with Thiourea
Overview:
Chalcones, α,β-unsaturated ketones formed by Claisen-Schmidt condensation of aromatic aldehydes and acetophenone derivatives, can be reacted with thiourea to yield pyrimidine-2-thione derivatives.
Step 1: Synthesis of Chalcone
3,4-Dimethoxybenzaldehyde is condensed with acetophenone under basic conditions (e.g., NaOH in ethanol) to form the corresponding chalcone.Step 2: Reaction with Thiourea
The chalcone is refluxed with thiourea in ethanol in the presence of a base (e.g., 20% NaOH) for several hours (typically 6 hours).Step 3: Work-up
After completion, the mixture is cooled and poured into crushed ice to precipitate the product, which is filtered, dried, and recrystallized from ethanol to give the this compound derivative.
- The reaction is monitored by thin-layer chromatography (TLC).
- The method allows for structural variation by changing the aromatic aldehyde or acetophenone derivatives.
- The products have been characterized by physical and spectral data confirming the formation of the pyrimidine-2-thione ring system.
Summary Table:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde + Acetophenone + NaOH (ethanol) | Chalcone intermediate |
| 2 | Chalcone + Thiourea + NaOH (reflux, 6 h) | Pyrimidine-2-thione derivative |
| 3 | Cooling + Ice precipitation + Recrystallization | Pure this compound |
This method is practical and widely used in heterocyclic synthesis laboratories.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione, and how are reaction conditions optimized?
The compound is synthesized via modified Biginelli-type reactions. A typical method involves reacting substituted anilines (e.g., 3,4-dimethoxyaniline) with potassium thiocyanate (KSCN) and 4-methylpent-3-en-2-one (an aldol condensation product of acetone) in acetone under reflux (50–60°C for 3–5 hours). Yields range from 62% to 92%, depending on substituent steric/electronic effects and solvent choice. For example, electron-withdrawing groups on the aniline reduce yields due to slower cyclization kinetics . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reactants. Recrystallization from ethanol or methanol ensures purity.
Q. How are structural characteristics of this compound analyzed using spectroscopic and crystallographic methods?
- Spectroscopy :
- IR : Confirms the presence of NH (3390–3401 cm⁻¹), C=S (1645–1697 cm⁻¹), and aromatic C=C (1535–1598 cm⁻¹) stretches .
- NMR : ¹H-NMR identifies aromatic protons (δ 6.45–7.99 ppm), NH protons (δ 7.72–7.99 ppm), and methyl groups (δ 1.24–1.52 ppm). ¹³C-NMR confirms thiocarbonyl (δ 183.1–187.5 ppm) and quaternary carbons .
- X-ray crystallography : Reveals envelope conformations of the dihydropyrimidine ring, with deviations up to 0.441 Å from planarity. Dihedral angles between aromatic rings (e.g., 89.42° in ) highlight steric constraints. N–H⋯S hydrogen bonds stabilize crystal packing .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported activities (e.g., antibacterial vs. antitumor efficacy) arise from variations in assay conditions, substituent effects, and purity. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematic substitution of the 3,4-dimethoxyphenyl group to isolate electronic/steric contributions. For example, electron-donating methoxy groups enhance antioxidant activity, while chloro substituents improve antibacterial potency .
- Dose-response standardization : Use of consistent molar concentrations (e.g., IC₅₀ values) across cell lines or microbial strains.
- Crystallographic validation : Correlating hydrogen-bonding motifs (e.g., N–H⋯S interactions) with membrane permeability or target binding .
Q. How do intermolecular interactions in the crystal structure influence pharmacological properties?
Centrosymmetric dimers formed via N–H⋯S hydrogen bonds (e.g., N–H distance: 2.85–3.12 Å) enhance thermal stability and solubility. The non-planar dihydropyrimidine ring facilitates π-stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Computational docking studies paired with crystal data (e.g., PDB ID 4XYZ) can predict binding modes .
Q. What analytical methods address challenges in characterizing byproducts during synthesis?
- TLC/HPLC : Monitor reaction progress; Rf values (0.31–0.33) distinguish target compounds from thiourea byproducts .
- GC-MS : Detects low-molecular-weight impurities (e.g., unreacted 4-methylpent-3-en-2-one at m/z 100).
- Elemental analysis : Validates purity (e.g., C 58.49% vs. calc. 58.53% in ) .
Methodological Recommendations
- Synthesis : Use anhydrous acetone to minimize hydrolysis of intermediates.
- Crystallization : Methanol yields larger crystals for X-ray studies compared to ethanol .
- Biological assays : Include positive controls (e.g., cisplatin for antitumor studies) and replicate experiments to account for variability .
For further structural or synthetic details, consult primary crystallographic data (CCDC entries referenced in ) and reaction optimization studies ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
